
4-Benzylazetidin-2-on
Übersicht
Beschreibung
4-Benzylazetidin-2-one is a four-membered lactam with the molecular formula C10H11NO. It is a derivative of azetidinone, characterized by a benzyl group attached to the nitrogen atom of the azetidinone ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-Benzylazetidin-2-one is recognized for its potential therapeutic applications, particularly in the development of drugs targeting various diseases. Its structure allows it to serve as a scaffold for designing new pharmacologically active compounds.
Antimicrobial Activity
Research has indicated that derivatives of 4-benzylazetidin-2-one exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the azetidinone ring can enhance antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be developed into a new class of antibiotics .
Neuroprotective Effects
Another promising application is in the treatment of neurodegenerative diseases. Compounds derived from 4-benzylazetidin-2-one have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. In vitro studies have demonstrated that certain derivatives can effectively enhance acetylcholine levels, potentially improving cognitive function .
Organic Synthesis
4-Benzylazetidin-2-one serves as an important intermediate in organic synthesis. Its versatile reactivity allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.
Synthesis of β-Lactams
The compound is frequently utilized in the synthesis of β-lactam antibiotics, which are crucial in treating bacterial infections. The azetidinone structure facilitates the formation of β-lactam rings through cyclization reactions, leading to the development of novel antibiotic agents .
Development of Heterocyclic Compounds
Moreover, 4-benzylazetidin-2-one can be used to synthesize diverse heterocyclic compounds with potential pharmacological activities. By altering substituents on the benzyl group or the azetidinone ring, researchers can create a library of compounds for screening against various biological targets .
Case Studies and Research Findings
Several case studies highlight the practical applications and effectiveness of 4-benzylazetidin-2-one in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Benzylazetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-benzyl-2-chloroacetamide under basic conditions. The reaction typically proceeds as follows:
Starting Material: N-benzyl-2-chloroacetamide.
Reagent: A strong base such as sodium hydride or potassium tert-butoxide.
Solvent: An aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is heated to reflux for several hours, leading to the formation of 4-Benzylazetidin-2-one.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Benzylazetidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of 4-Benzylazetidin-2-one can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 4-Benzylazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition. The exact mechanism depends on the specific enzyme and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Azetidinone: The parent compound of 4-Benzylazetidin-2-one, lacking the benzyl group.
Aziridine: A three-membered nitrogen-containing ring, which is more reactive due to higher ring strain.
Beta-lactam: A four-membered lactam ring similar to azetidinone but with different substituents.
Uniqueness: 4-Benzylazetidin-2-one is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its stability compared to aziridines and provides a versatile scaffold for further functionalization .
Biologische Aktivität
4-Benzylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of 4-Benzylazetidin-2-one
4-Benzylazetidin-2-one is a member of the azetidine family, characterized by a four-membered nitrogen-containing heterocycle. Its unique structure allows it to interact with various biological targets, leading to a range of therapeutic effects.
Biological Activities
1. Antimicrobial Activity
4-Benzylazetidin-2-one exhibits notable antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, its Minimum Inhibitory Concentration (MIC) values have been reported to be effective against common pathogens.
2. Anticancer Properties
Research has highlighted the potential anticancer activity of 4-benzylazetidin-2-one. It has shown effectiveness in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that derivatives of this compound could significantly reduce cell viability in several cancer types.
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-benzylazetidin-2-one is crucial for optimizing its biological activity. Modifications to the benzyl group or alterations in the azetidine ring can significantly impact its potency and selectivity against various biological targets.
Modification Type | Effect on Activity |
---|---|
Substituted Benzyl Groups | Enhanced antimicrobial activity |
Altered Ring Structure | Improved anticancer effects |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Frontiers in Pharmacology, researchers evaluated the antimicrobial efficacy of 4-benzylazetidin-2-one against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC of 0.5 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of 4-benzylazetidin-2-one revealed that it inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 10 µM. The study suggested that this compound induces apoptosis via the mitochondrial pathway, making it a candidate for further development as an anticancer drug .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding affinity and interaction modes of 4-benzylazetidin-2-one with target proteins involved in its biological activity. For example, docking simulations demonstrated strong binding to COX-2, supporting its role as an anti-inflammatory agent .
Eigenschaften
IUPAC Name |
4-benzylazetidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-9(11-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQADMLPVLHSPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777885-07-1 | |
Record name | 4-benzylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.